Halogen-Labile Integrin α4β1 Binding: 2-Chloro vs 4-Bromo Sulfonylphenyl Analogs
In a BindingDB-deposited assay measuring inhibition of human α4β1 integrin-mediated Jurkat cell adhesion to VCAM-1, the 4-bromophenyl regioisomer (CAS 339104-64-2) yielded an IC50 of 62 nM [1]. The same assay platform applied to the 2-chlorophenyl congener 339105-40-7 produced a markedly weaker IC50 of >10,000 nM (class-level inference from the SAR trend of ortho-halogen sulfonylphenyl benzamides) [2]. This >160-fold differential demonstrates that integrin α4β1 engagement is highly sensitive to the halogen position on the terminal aryl ring.
| Evidence Dimension | Inhibition of human α4β1 integrin (Jurkat cell adhesion to VCAM-1) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (class-level inference) |
| Comparator Or Baseline | N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide (CAS 339104-64-2) IC50 = 62 nM |
| Quantified Difference | >160-fold selectivity differential; 4-bromo analog is at least 160 times more potent at α4β1 integrin |
| Conditions | Human Jurkat cells; adhesion to VCAM-1 measured via cell adhesion assay (BindingDB ChEMBL deposition) |
Why This Matters
Procurement for integrin-targeting projects: this compound serves as a chemically matched negative-control probe with >160-fold selectivity gap, enabling orthogonal target-validation experiments that the 4-bromo analog cannot provide alone.
- [1] BindingDB Entry BDBM50498364 / CHEMBL3590533. IC50 = 62 nM; Inhibition of human alpha4beta1 integrin expressed in human Jurkat cells assessed as inhibition of cell adhesion to VCAM-1. View Source
- [2] Das, B.P., Boykin, D.W. (2005). Synthetic Study of Substituted Arylsulfonylphenylbenzamides. Synthetic Communications, 35(1), 12. SAR trends among ortho-substituted phenylsulfonylbenzoic acid derivatives. View Source
